3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is an organic compound characterized by its complex structure, which includes a chloro group, multiple methoxy groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzenesulfonyl chloride and 3-methoxyphenylethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, and the sulfonamide can be reduced to amines.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with the chloro group replaced by the nucleophile.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance their properties.
Biology and Medicine
Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.
Industry
Chemical Manufacturing: Employed in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzenesulfonamide: Lacks the additional methoxyphenylethyl group.
4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide: Lacks the chloro group.
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it more versatile in chemical reactions.
Its unique structure may offer advantages in specific applications, such as targeted drug delivery or specialized catalysis.
This detailed overview provides a comprehensive understanding of 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S/c1-22-13-6-4-5-12(9-13)17(24-3)11-19-25(20,21)14-7-8-16(23-2)15(18)10-14/h4-10,17,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHCMSBVYPJOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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